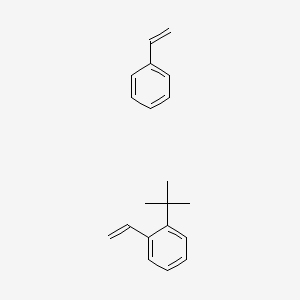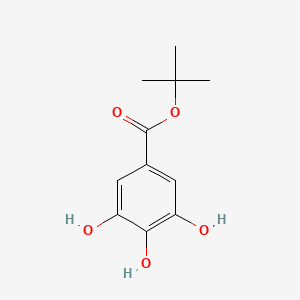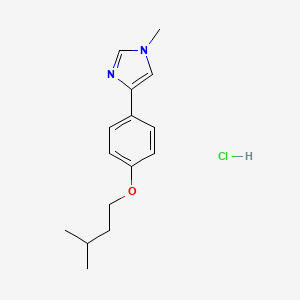
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the imidazole class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of an imidazole ring substituted with a p-isopentoxyphenyl group and a methyl group, along with a hydrochloride salt. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The p-isopentoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Imidazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting imidazole derivatives to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The p-isopentoxyphenyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydrochloride salt form improves the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
Imidazole: The parent compound with a simple imidazole ring structure.
1-Methylimidazole: An imidazole derivative with a methyl group at the 1-position.
4-Phenylimidazole: An imidazole derivative with a phenyl group at the 4-position.
Comparison:
Imidazole: Lacks the p-isopentoxyphenyl group, resulting in different biological activities and properties.
1-Methylimidazole: Similar in having a methyl group, but lacks the p-isopentoxyphenyl group, leading to different interactions and applications.
4-Phenylimidazole: Similar in having a phenyl group at the 4-position, but the absence of the isopentoxy group results in different chemical and biological properties.
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological characteristics, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
40405-80-9 |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
1-methyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-12(2)8-9-18-14-6-4-13(5-7-14)15-10-17(3)11-16-15;/h4-7,10-12H,8-9H2,1-3H3;1H |
Clave InChI |
MAKBQTBIQMJAQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


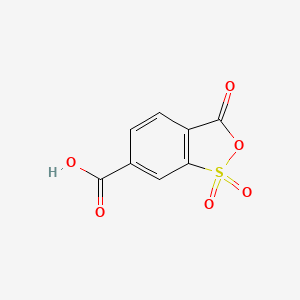
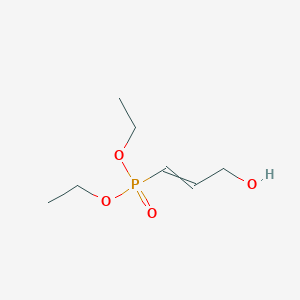
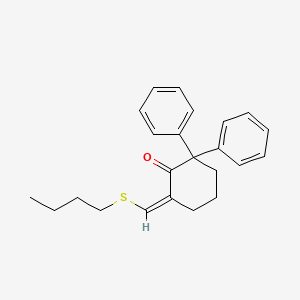
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
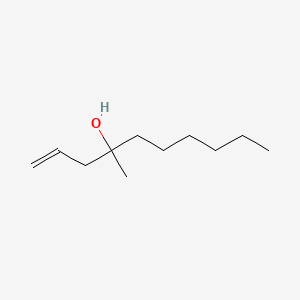
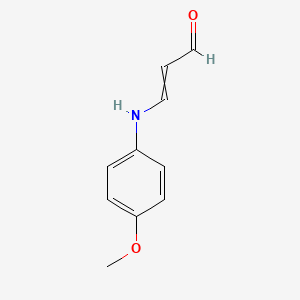

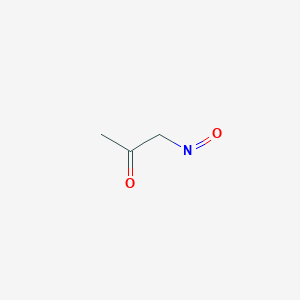

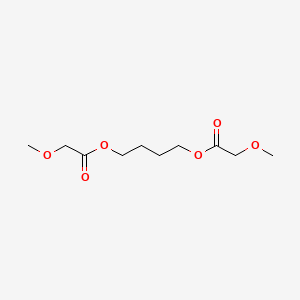
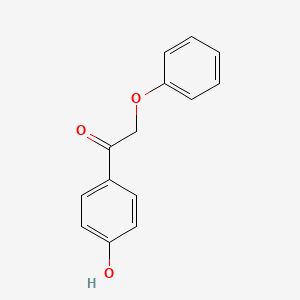
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
